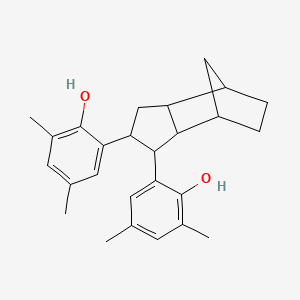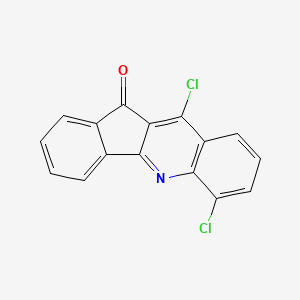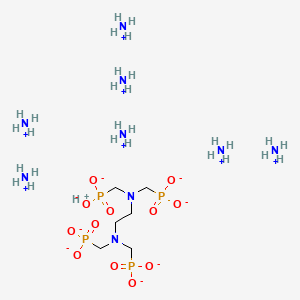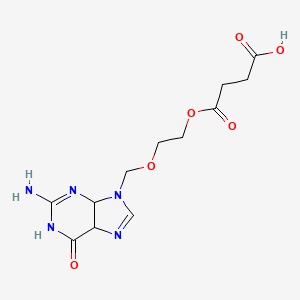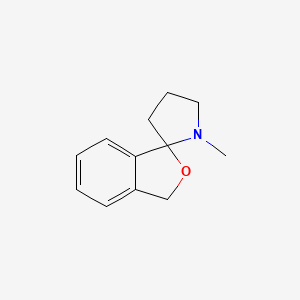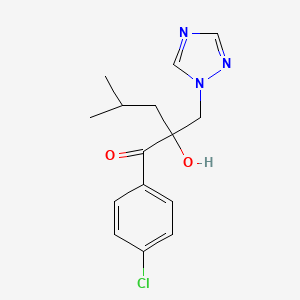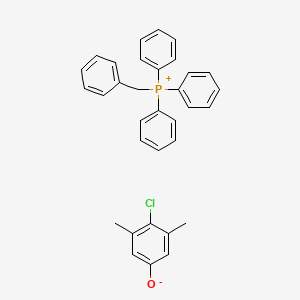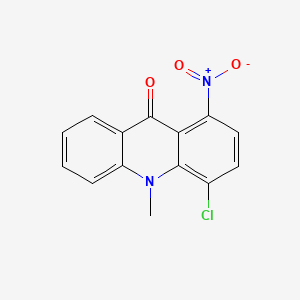
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is a synthetic organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-10-methylacridinone using a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out in a solvent like acetic acid at a specific temperature to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chloro group can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized acridinone derivatives.
Reduction: Amino-acridinone derivatives.
Substitution: Substituted acridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with similar structural features.
Acridinone: Compounds with variations in the acridinone core structure.
Nitroacridines: Compounds with nitro groups attached to the acridine ring.
Uniqueness
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is unique due to the specific substitution pattern on the acridinone core, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
121083-75-8 |
|---|---|
Fórmula molecular |
C14H9ClN2O3 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
4-chloro-10-methyl-1-nitroacridin-9-one |
InChI |
InChI=1S/C14H9ClN2O3/c1-16-10-5-3-2-4-8(10)14(18)12-11(17(19)20)7-6-9(15)13(12)16/h2-7H,1H3 |
Clave InChI |
BKHLXWCTRYUPRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
